N-(9-Acridinyl)maleamic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

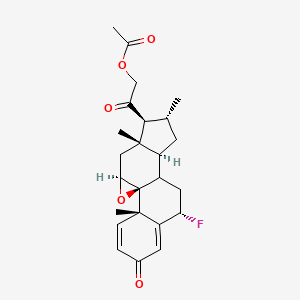

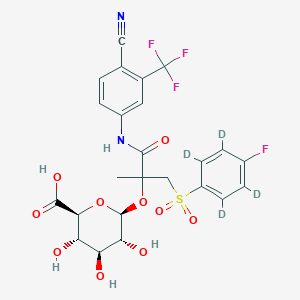

N-(9-Acridinyl)maleamic Acid is a maleimide type fluorescent thiol reagent . It shows no substantial fluorescence, but its coupling products with thiol compounds exhibit strong blue fluorescence . It is used for the fluorometrical analysis of cysteine and glutathione .

Synthesis Analysis

N-(9-Acridinyl)maleamic Acid (NAM) was synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid . The synthesis of NAM and its coupling products with thiol compounds are presented in the paper .Molecular Structure Analysis

The molecular weight of N-(9-Acridinyl)maleamic Acid is 292.29 and its molecular formula is C17H12N2O3 . The UV spectra of NAM overlapped, with the absorption maximum at 362 nm .Chemical Reactions Analysis

N-(9-Acridinyl)maleamic Acid reacts with thiol groups under mild conditions . It has been reported that it shows no substantial fluorescence, but its coupling products with thiol compounds exhibit strong blue fluorescence .Physical And Chemical Properties Analysis

N-(9-Acridinyl)maleamic Acid has a molecular weight of 292.29 and a molecular formula of C17H12N2O3 . It shows no substantial fluorescence, but its coupling products with thiol compounds exhibit strong blue fluorescence .Wissenschaftliche Forschungsanwendungen

Synthesis of N-(9-Acridinyl)maleimide for Thiol Compounds

Scientific Field

This research falls under the field of Organic Chemistry .

Summary of the Application

N-(9-Acridinyl)maleimide (NAM) is synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid . NAM shows no substantial fluorescence, but its coupling products with thiol compounds exhibit strong blue fluorescence .

Methods of Application

The synthesis of NAM involves the reaction of 9-aminoacridine and maleic anhydride to produce N-(9-acridinyl)maleamic acid, which is then transformed to NAM through dehydratic cyclization with polyphosphoric acid .

Results or Outcomes

The synthesis of NAM was successful, and the resulting compound exhibited faint fluorescence. However, when NAM was coupled with thiol compounds, the products showed strong blue fluorescence .

Proteomics Research

Scientific Field

This application falls under the field of Proteomics .

Summary of the Application

N-(9-Acridinyl)maleamic Acid is used as a biochemical for proteomics research .

Methods of Application

The specific methods of application in proteomics research are not detailed in the source. However, given its biochemical nature, it’s likely used in various laboratory procedures involving protein analysis.

Results or Outcomes

The specific results or outcomes of its use in proteomics research are not provided in the source .

Eigenschaften

IUPAC Name |

(Z)-4-(acridin-9-ylamino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-15(9-10-16(21)22)19-17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H,(H,21,22)(H,18,19,20)/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXHTLMOSJUHKZ-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-Acridinyl)maleamic Acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)